molecular formula C24H26N2O5S B299315 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No. B299315
M. Wt: 454.5 g/mol
InChI Key: WFIHTFRRSGIKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is also known as BMS-820132 and belongs to the class of anilinoacetamides.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide involves the inhibition of PKB. This enzyme is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. Inhibition of PKB leads to the activation of apoptosis, which is a programmed cell death mechanism. This compound also exhibits anti-inflammatory and anti-angiogenic properties, which further contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide has been shown to exhibit potent inhibitory activity against PKB, leading to the activation of apoptosis and inhibition of cell growth and survival. This compound also exhibits anti-inflammatory and anti-angiogenic properties, which further contribute to its potential therapeutic applications. In addition, it has been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide in lab experiments include its potent inhibitory activity against PKB, its anti-inflammatory and anti-angiogenic properties, and its potential therapeutic applications in the treatment of cancer, diabetes, and other metabolic disorders. However, the limitations of using this compound include its low solubility in water and its toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide. One direction is to further investigate its potential applications in the development of drugs for the treatment of cancer, diabetes, and other metabolic disorders. Another direction is to explore its potential applications in the regulation of glucose metabolism and insulin sensitivity. Additionally, future research can focus on the optimization of the synthesis method to improve the yield and solubility of the compound. Finally, the toxicity and safety of this compound can be further investigated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide involves the reaction between 2-ethoxyaniline and 2-methoxybenzyl chloride, followed by the reaction with benzenesulfonyl chloride and acetic anhydride. The final product is obtained through the reaction of the intermediate product with N,N-dimethylacetamide dimethyl acetal. The overall yield of the synthesis process is 30-40%.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. It has been found to exhibit potent inhibitory activity against the enzyme protein kinase B (PKB), which plays a crucial role in the regulation of cell growth and survival. This compound has also shown promising results in the treatment of cancer, diabetes, and other metabolic disorders.

properties

Product Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O5S/c1-3-31-23-16-10-8-14-21(23)26(32(28,29)20-12-5-4-6-13-20)18-24(27)25-17-19-11-7-9-15-22(19)30-2/h4-16H,3,17-18H2,1-2H3,(H,25,27)

InChI Key

WFIHTFRRSGIKBP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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